N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 4. The carboxamide nitrogen is attached to a 2-methoxy-2-(thiophen-3-yl)ethyl chain, introducing a sulfur-containing aromatic heterocycle (thiophene) and a methoxy group.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-15-6-9(13-14-15)11(16)12-5-10(17-2)8-3-4-18-7-8/h3-4,6-7,10H,5H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVLPBQXMMBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Ethyl Chain
N-(2-Methoxy-2-(2-Methoxyphenyl)ethyl)-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 1798525-15-1)
- Structural Difference : Replaces thiophen-3-yl with 2-methoxyphenyl.
- Properties : Molecular weight 290.32 (C₁₄H₁₈N₄O₃). The phenyl group increases aromaticity but lacks sulfur’s electronic effects. The additional methoxy may enhance solubility via hydrogen bonding.
N-(2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)ethyl)-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 2034266-13-0)
- Structural Difference : Substitutes thiophen-3-yl with 4-(trifluoromethyl)phenyl and replaces methoxy with hydroxyl.
- Properties : The CF₃ group is electron-withdrawing, likely increasing metabolic stability and resistance to oxidation. Hydroxyl improves solubility but may reduce membrane permeability.
- Implications : Enhanced electronegativity could influence receptor binding compared to thiophene .
Heterocyclic Modifications
1-(2-Hydroxy-2-(Thiophen-2-yl)ethyl)-N-(2-(Trifluoromethoxy)Phenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Structural Difference : Thiophen-2-yl instead of 3-yl; carboxamide linked to trifluoromethoxyphenyl.
- Properties : Molecular weight 398.4 (C₁₆H₁₃F₃N₄O₃S). The thiophene’s positional isomerism alters steric interactions, while the trifluoromethoxy group adds steric bulk and electronegativity.
- Implications : Thiophen-2-yl may hinder rotational freedom, affecting binding to planar targets .
5-Amino-1-[(4-Fluorophenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide
Complex Heterocyclic Systems
N-(2-(3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-yl)Ethyl)-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 1207017-84-2)
- Structural Difference: Incorporates a pyridazinone-furan system.
- Properties: Molecular weight 314.30 (C₁₄H₁₄N₆O₃). The fused pyridazinone introduces hydrogen-bonding sites, while furan contributes to π-π interactions.
- Implications : Enhanced polarity may limit blood-brain barrier penetration compared to thiophene-containing analogues .
N-(2-((4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Ethyl)-2-Phenyl-2H-1,2,3-Triazole-4-Carboxamide (CAS 1206992-38-2)
- Structural Difference : Features a thioether-linked 1,2,4-triazole and a phenyl-substituted triazole.
- Properties : Molecular weight 329.38 (C₁₄H₁₅N₇OS). Sulfur in the thioether may improve metal-binding capacity.
- Implications : Dual triazole motifs could enhance chelation properties but increase synthetic complexity .
Q & A
Q. What are the standard synthetic routes for this compound, and what yields can be expected under optimized conditions?
The compound can be synthesized via multi-step reactions involving cyclization and coupling. A typical approach includes:
- Step 1 : Reacting a thiophene-containing precursor (e.g., 3-thiophenecarboxaldehyde) with a triazole derivative under nucleophilic conditions. Ethanol or acetonitrile is often used as a solvent, with reflux times ranging from 1–30 minutes .
- Step 2 : Methoxyethylation using 2-methoxyethyl chloride or similar reagents in the presence of a base (e.g., triethylamine) to introduce the methoxy-ethyl side chain .
- Step 3 : Purification via recrystallization (e.g., from DMF/ethanol mixtures) or column chromatography. Reported yields range from 60–74% depending on reaction optimization .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- IR Spectroscopy : Identify key functional groups such as the triazole C-N stretch (~1,520 cm⁻¹), carbonyl (C=O) stretch (~1,680 cm⁻¹), and thiophene C-S vibrations (~690 cm⁻¹) .
- ¹H/¹³C NMR : Key markers include:
Q. What solvent systems demonstrate optimal solubility for this compound?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. For biological assays, DMSO stock solutions (10–20 mM) are recommended, followed by dilution in aqueous buffers .
Advanced Research Questions
Q. How can computational chemistry optimize the synthetic pathway?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can predict transition states and energetics for key steps like cyclization. For example, ICReDD’s workflow integrates computational screening of reaction conditions (e.g., solvent effects, catalysts) to reduce experimental iterations by ~40% .
Q. What mechanistic insights explain byproduct formation during cyclization?
Cyclization steps involving iodine or sulfur elimination (e.g., S₈ formation) may generate byproducts. Mechanistic studies suggest that competing pathways (e.g., incomplete ring closure or over-oxidation) can occur. Mitigation strategies include:
- Using stoichiometric iodine (1.2 eq.) to drive cyclization to completion .
- Monitoring reaction progress via TLC/HPLC to isolate intermediates .
Q. How does the thiophene moiety’s electronic configuration influence reactivity?
The electron-rich thiophene ring enhances nucleophilic substitution at the ethyl linker. Computational studies (NBO analysis) reveal partial charge distribution at the 3-position of thiophene, facilitating electrophilic attacks. Substituent effects (e.g., methoxy groups) further modulate resonance stabilization, impacting reaction rates in cross-coupling steps .
Q. What strategies improve bioactivity in structure-activity relationship (SAR) studies?
- Triazole Modification : Substituting the 1-methyl group with bulkier alkyl chains reduces metabolic degradation (e.g., t½ increased from 2.1 to 5.7 hours in vitro) .
- Thiophene Functionalization : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances binding affinity to target enzymes (e.g., IC₅₀ improved from 12 µM to 3.8 µM) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
